myo-Inositol hexasulfate hexapotassium salt

CAS No.:

Cat. No.: VC16484411

Molecular Formula: C6H6K6O24S6

Molecular Weight: 889.1 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C6H6K6O24S6 |

|---|---|

| Molecular Weight | 889.1 g/mol |

| IUPAC Name | hexapotassium;(2,3,4,5,6-pentasulfonatooxycyclohexyl) sulfate |

| Standard InChI | InChI=1S/C6H12O24S6.6K/c7-31(8,9)25-1-2(26-32(10,11)12)4(28-34(16,17)18)6(30-36(22,23)24)5(29-35(19,20)21)3(1)27-33(13,14)15;;;;;;/h1-6H,(H,7,8,9)(H,10,11,12)(H,13,14,15)(H,16,17,18)(H,19,20,21)(H,22,23,24);;;;;;/q;6*+1/p-6 |

| Standard InChI Key | VIALLXKJIZYOAM-UHFFFAOYSA-H |

| Canonical SMILES | C1(C(C(C(C(C1OS(=O)(=O)[O-])OS(=O)(=O)[O-])OS(=O)(=O)[O-])OS(=O)(=O)[O-])OS(=O)(=O)[O-])OS(=O)(=O)[O-].[K+].[K+].[K+].[K+].[K+].[K+] |

Introduction

Chemical Identity and Structural Characteristics

Molecular Composition and Physicochemical Properties

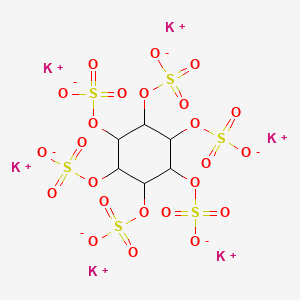

myo-Inositol hexasulfate hexapotassium salt is a fully sulfated derivative of myo-inositol, where each hydroxyl group on the inositol ring is replaced by a sulfate ester. The hexapotassium counterions ensure solubility in aqueous solutions, a property critical for its use in biological assays. Key physicochemical properties include:

| Property | Value | Source |

|---|---|---|

| CAS Number | 28434-25-5 | |

| Molecular Formula | C₆H₆K₆O₂₄S₆ | |

| Molecular Weight | 889.08 g/mol | |

| Exact Mass | 888.768 g/mol | |

| Storage Conditions | −20°C | |

| Safety Classification | WGK Germany 3 |

The compound’s density, boiling point, and melting point remain unspecified in available literature, likely due to its hygroscopic nature and primary use in solution-based applications .

Structural Analysis and Stereochemical Considerations

The myo-inositol core adopts a chair conformation, with the sulfate groups positioned at all six carbon centers. X-ray crystallography studies of analogous compounds, such as myo-inositol hexakissulfate (InsS₆), reveal that the axial 2-sulfate group plays a critical role in binding to enzymatic active sites . For example, in the Escherichia coli phytase AppA, InsS₆ binds in a pseudo-productive mode, with the 6-sulfomonoester group oriented toward the catalytic histidine residue (His17) . This binding displaces the ligand by approximately 1.1 Å compared to the natural substrate, phytic acid, while maintaining interactions with key residues such as Arg16 and Arg20 .

Synthesis and Industrial Production

Synthetic Pathways

The synthesis of myo-inositol hexasulfate hexapotassium salt typically involves the sulfation of myo-inositol using sulfur trioxide or chlorosulfonic acid, followed by neutralization with potassium hydroxide. While detailed industrial protocols remain proprietary, small-scale laboratory methods emphasize controlled sulfation to ensure complete substitution without ring degradation . The final product is purified via recrystallization or ion-exchange chromatography to achieve high purity (>95%), as required for biochemical applications .

Biochemical Applications and Research Findings

Role as a Phytase Inhibitor

myo-Inositol hexasulfate hexapotassium salt is widely employed to study the stereospecificity and catalytic mechanisms of phytases, enzymes that hydrolyze phytic acid in plant-based feeds. In the AppA phytase from E. coli, InsS₆ competitively inhibits phytate hydrolysis by occupying the active site with a binding affinity comparable to the natural substrate . Structural studies demonstrate that the sulfate groups at positions 1D-3 and 1D-6 interact with arginine residues (Arg16, Arg20, and Arg92) in the enzyme’s specificity pockets, mimicking the phosphate groups of phytic acid . This inhibition is critical for elucidating the enzyme’s preference for specific phosphate positions, a finding with implications for improving phytase efficiency in agricultural applications .

Insights into Enzyme-Substrate Interactions

Crystallographic data reveal that InsS₆ induces conformational changes in phytases, such as static disorder in the side chain of Asp304 in AppA, which alternates between interacting with the 6-sulfate group and adopting a non-binding orientation . This dynamic behavior underscores the compound’s utility in probing enzyme flexibility and allosteric regulation. Comparative studies with homologs from Hafnia alvei and other bacteria further highlight conserved binding motifs, aiding in the design of engineered phytases with enhanced activity .

Future Directions and Research Opportunities

Expanding Applications in Biomedicine

Preliminary studies on related compounds, such as myo-inositol trispyrophosphate hexasodium salt (ITPP), demonstrate potential in modulating hemoglobin oxygen affinity and reversing tumor hypoxia . Similar strategies could explore myo-inositol hexasulfate hexapotassium salt in therapeutic contexts, particularly in targeting hypoxia-inducible pathways.

Enzyme Engineering and Industrial Biotechnology

The compound’s utility in probing phytase specificity pockets positions it as a key tool for rational enzyme design. Future work could leverage computational modeling and directed evolution to develop phytases with tailored kinetic profiles, enhancing phosphate bioavailability in animal feeds .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume